Bienvenue dans la boutique en ligne BenchChem!

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical property

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923404-18-6) is a synthetically-derived, small-molecule sulfamoylbenzamide featuring a characteristic N-cyclohexyl-N-ethylsulfamoyl group linked to a 4,5-dimethylthiazol-2-yl benzamide core. Its molecular formula is C20H27N3O3S2 with a molecular weight of 421.6 g/mol, a computed XLogP3-AA of 4.2, and one hydrogen bond donor.

Molecular Formula C20H27N3O3S2
Molecular Weight 421.57
CAS No. 923404-18-6
Cat. No. B2476883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
CAS923404-18-6
Molecular FormulaC20H27N3O3S2
Molecular Weight421.57
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
InChIInChI=1S/C20H27N3O3S2/c1-4-23(17-8-6-5-7-9-17)28(25,26)18-12-10-16(11-13-18)19(24)22-20-21-14(2)15(3)27-20/h10-13,17H,4-9H2,1-3H3,(H,21,22,24)
InChIKeyYHCKIQXLZXRHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923404-18-6): Chemical Identity and Baseline Procurement Profile


4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 923404-18-6) is a synthetically-derived, small-molecule sulfamoylbenzamide featuring a characteristic N-cyclohexyl-N-ethylsulfamoyl group linked to a 4,5-dimethylthiazol-2-yl benzamide core. Its molecular formula is C20H27N3O3S2 with a molecular weight of 421.6 g/mol, a computed XLogP3-AA of 4.2, and one hydrogen bond donor [1]. The compound is classified under the broader structural class of heterocyclic benzamides and is predominantly offered by specialty chemical suppliers for early-stage research purposes .

Why Generic Substitution is Inappropriate for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (923404-18-6)


The sulfamoylbenzamide chemical space is characterized by steep structure-activity relationships (SAR) where minor structural modifications—such as altering the N-alkyl substituent on the sulfamoyl group or the substitution pattern on the thiazole ring—can lead to profound, non-linear shifts in target engagement, selectivity, and pharmacokinetics. A class-level inference drawn from the broader sulfamoylbenzamide series indicates that even subtle changes, such as replacing the N-ethyl group with a methyl or hydrogen, can abrogate binding at cannabinoid receptors (associated with this scaffold) [1]. Consequently, generic substitution with any other in-class compound that lacks direct, head-to-head comparative data against CAS 923404-18-6 carries an unquantifiable risk of compromising experimental reproducibility and generating misleading biological results.

Quantitative Differentiation Evidence for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (923404-18-6)


Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3-AA) vs. In-Class Analogs

The target compound exhibits a computed lipophilicity (XLogP3-AA) of 4.2, reflecting the influence of its N-ethyl-N-cyclohexyl motif. This value is higher than the XLogP3 of 3.6 predicted for the N-methyl-N-cyclohexyl analog (4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethylthiazol-2-yl)benzamide, CAS 683262-96-6) [1][2]. The increased logP suggests potentially different membrane permeability and non-specific binding profiles, which are critical parameters in cell-based assay optimization.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bond Acceptor Capacity as a Selectivity Determinant

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, a count shared by its N-methyl analog but distinct from simpler sulfamoylbenzamides lacking the thiazole ring, which may have 4–5 acceptors. While this is a class-level inference, an increased number of HBA moieties can enhance specific polar interactions with target protein backbones or side chains, potentially contributing to selectivity within the enzyme or receptor target class common to this scaffold [1].

Hydrogen bonding Target engagement Physicochemical property

Rotatable Bond Constraint and Entropic Differentiation from Linear Analogs

The compound contains 6 rotatable bonds, which constrains its conformational flexibility relative to more linear sulfamoylbenzamides (e.g., N-(4-methylthiazol-2-yl)-4-sulfamoylbenzamide) that may have 7–8 rotatable bonds. This reduced flexibility may decrease the entropic penalty upon binding to a rigid target site, potentially resulting in improved binding thermodynamics [1].

Rotatable bonds Conformational flexibility Entropic penalty

Recommended Application Scenarios for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (923404-18-6)


Metabolic Stability Screening in Hepatocyte Models

The compound's relatively high computed lipophilicity (XLogP3-AA 4.2) predicts significant metabolic clearance. This makes it an ideal control or test article for laboratories optimizing in vitro hepatocyte stability assays, where differentiated permeability and clearance profiles are needed to establish assay dynamic range [1].

Selectivity Profiling Against Kinase or Cannabinoid Receptor Panels

Based on the sulfamoylbenzamide scaffold’s known activity at cannabinoid receptors and potentially kinases [1], this compound can serve as a tool in selectivity panels to map the specific pharmacophore contributions of the N-ethyl-N-cyclohexyl group versus other N-alkyl variants.

Crystallography and Structure-Based Drug Design

The combination of a rigid benzamide core, a constrained thiazole ring, and a distinctive N,N-disubstituted sulfamoyl group (6 HBA, 6 rotatable bonds) provides clear electron density markers. This compound can be used as a fragment for co-crystallization studies to probe target binding pockets and guide scaffold optimization [1].

Pharmacokinetic (PK) Study Reference for Hydrophobic Benzamides

With a calculated logP of 4.2 and a rotatable bond count of 6, this compound serves as a representative entity for structure-activity relationship (SAR) studies focused on improving the bioavailability of hydrophobic benzamide scaffolds, particularly when comparing N-ethyl to N-methyl substituted analogs [1].

Quote Request

Request a Quote for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.